Redox-Indicator Stability vs. Diphenylamine in Strong Acid
Commercial monographs explicitly state that 2,2′-iminodibenzoic acid is used “instead of diphenylamine” as an oxidation–reduction indicator in strongly acidic solutions [1]. While diphenylamine itself can undergo irreversible oxidation to benzidine-like products under these conditions, the carboxy-substituted analogue exhibits higher stability towards over-oxidation, allowing reliable endpoint detection in titrations where diphenylamine fails. Quantitative redox-potential data are class-level inference derived from semi-empirical PM3 computations on the diphenylamine series, which show that the electron-withdrawing –COOH groups lower the HOMO energy and shift the formal potential positively relative to unsubstituted diphenylamine, improving compatibility with strong oxidants [2]. Direct experimental E° values for the compound alone have not been identified in the open literature; however, the recommended substitution practice is widespread across authoritative reagent databases.
| Evidence Dimension | Suitability as a redox indicator in strongly acidic solutions |
|---|---|
| Target Compound Data | Recommended for use in strongly acidic conditions (qualitative substitution recommendation) |
| Comparator Or Baseline | Diphenylamine – prone to irreversible oxidation, not recommended for strongly acidic media |
| Quantified Difference | Explicit substitution recommendation (“use instead of diphenylamine”) implies operational superiority; quantitative ΔE° not publicly available |
| Conditions | Strongly acidic solutions (e.g., H2SO4 medium); redox titrations with strong oxidants |
Why This Matters
For procurement in analytical laboratories, this substitution recommendation directly addresses a known failure mode of the cheaper alternative, reducing titration error and reagent re-validation costs.
- [1] DrugFuture Monograph: Diphenylamine-2,2′-dicarboxylic Acid. Chemical Properties and Uses. View Source
- [2] Pankratov, A. N., & Shchavlev, A. E. (1999). Semiempirical quantum chemical PM3 computations and evaluations of redox potentials, basicities, and dipole moments of the diphenylamine series as analytical reagents. Canadian Journal of Chemistry, 77(12), 2044–2052. View Source
